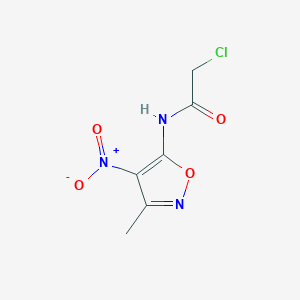![molecular formula C14H21NO B12065757 4-[2-(3-Methoxyphenyl)ethyl]piperidine CAS No. 654662-92-7](/img/structure/B12065757.png)
4-[2-(3-Methoxyphenyl)ethyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound 4-[2-(3-methoxyphenyl)ethyl]-piperidine is characterized by the presence of a methoxyphenyl group attached to the piperidine ring via an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylacetonitrile with piperidine in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through the reduction of the nitrile group to an amine, followed by cyclization to form the piperidine ring.
Another synthetic route involves the use of a Mannich reaction, where 3-methoxybenzaldehyde, piperidine, and formaldehyde are reacted together to form the desired compound. This reaction typically requires acidic conditions and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalytic hydrogenation and other advanced techniques can further optimize the production process.
化学反应分析
Types of Reactions
Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the compound.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in anhydrous tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and alkaloids.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.
Industrial Applications: It is utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmission and potential therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Piperidine, 4-[2-(4-methoxyphenyl)ethyl]-: Similar structure but with the methoxy group in the para position.
Piperidine, 4-[2-(3-chlorophenyl)ethyl]-: Similar structure but with a chlorine atom instead of a methoxy group.
Piperidine, 4-[2-(3-hydroxyphenyl)ethyl]-: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- is unique due to the presence of the methoxy group in the meta position, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to different pharmacological properties compared to other piperidine derivatives.
属性
CAS 编号 |
654662-92-7 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
4-[2-(3-methoxyphenyl)ethyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-16-14-4-2-3-13(11-14)6-5-12-7-9-15-10-8-12/h2-4,11-12,15H,5-10H2,1H3 |
InChI 键 |
DJQCYKXYNKMCJK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CCC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



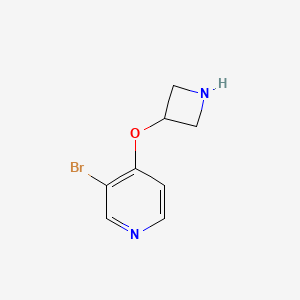

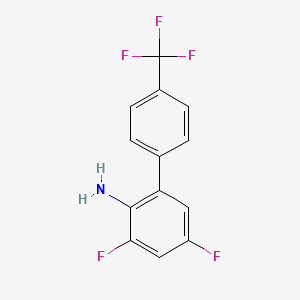
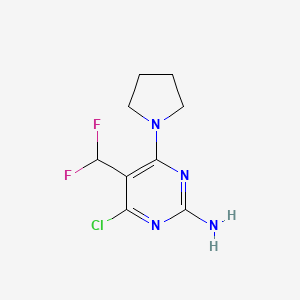


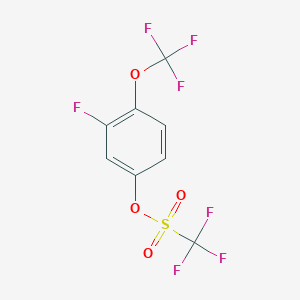
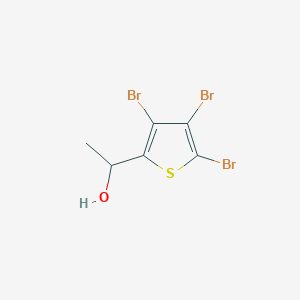
![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)
